3-(Isoxazol-5-yl)pyrrolidine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1225218-93-8 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
5-pyrrolidin-3-yl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-3-8-5-6(1)7-2-4-9-10-7;/h2,4,6,8H,1,3,5H2;1H |
InChI Key |
RIFWPPJJHJYLTL-UHFFFAOYSA-N |
SMILES |
C1CNCC1C2=CC=NO2 |
Canonical SMILES |
C1CNCC1C2=CC=NO2.Cl |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of 3 Isoxazol 5 Yl Pyrrolidine and Its Analogs
Strategic Approaches to Isoxazole-Pyrrolidine Core Construction
The construction of the isoxazole-pyrrolidine core involves strategic synthetic planning to efficiently assemble the two heterocyclic rings. Key approaches include 1,3-dipolar cycloaddition reactions, chiral pool synthesis, and multi-step protocols, each offering distinct advantages in terms of efficiency, stereocontrol, and access to diverse analogs.
1,3-Dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings, including isoxazoles and pyrrolidines. numberanalytics.com This approach involves the reaction of a 1,3-dipole with a dipolarophile to form a cyclic adduct. numberanalytics.com
The reaction of nitrile oxides with alkynes is a classic and effective method for the synthesis of isoxazoles. mdpi.comnih.gov This [3+2] cycloaddition reaction is a cornerstone in the synthesis of the isoxazole (B147169) portion of the 3-(isoxazol-5-yl)pyrrolidine framework. mdpi.combeilstein-journals.org Nitrile oxides, often generated in situ from aldoximes or hydroximoyl halides, react with a suitable alkyne to form the isoxazole ring. mdpi.comnih.gov For instance, the cycloaddition of a nitrile oxide with a propargyl-substituted pyrrolidine (B122466) derivative would directly lead to the desired isoxazolyl-pyrrolidine structure. The reaction conditions can be mild, and various methods, including the use of deep eutectic solvents, have been explored to enhance the sustainability of the process. acs.orgmdpi.com
Table 1: Examples of Nitrile Oxide Cycloadditions for Isoxazole Synthesis
| Nitrile Oxide Precursor | Dipolarophile | Product | Reference |
|---|---|---|---|
| Dihaloformaldoximes | 1-Copper(I) alkynes | 3-Halo-5-substituted isoxazoles | organic-chemistry.org |
| Aldoximes | Terminal alkynes | 3,5-Disubstituted isoxazoles | nih.gov |
This table is for illustrative purposes and does not represent an exhaustive list.
The pyrrolidine ring, a key component of the target molecule, can be efficiently constructed using 1,3-dipolar cycloaddition reactions involving azomethine ylides. nih.govresearchgate.net Azomethine ylides are nitrogen-based 1,3-dipoles that react with various dipolarophiles, typically alkenes, to yield pyrrolidines. numberanalytics.comnih.gov This method is highly valued for its ability to generate multiple stereocenters in a single step with a high degree of control. researchgate.netrsc.org
The generation of azomethine ylides can be achieved through several methods, including the thermal or photochemical ring-opening of aziridines, the desilylation of α-silylamines, and the condensation of α-amino acids or esters with aldehydes or ketones. beilstein-journals.org Metal-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides have emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. rsc.org
In the context of synthesizing this compound, an azomethine ylide could be reacted with an alkene bearing an isoxazole moiety, or an isoxazole-containing azomethine ylide could be reacted with an alkene.
Regioselectivity is a critical aspect of 1,3-dipolar cycloaddition reactions, as it determines the substitution pattern of the resulting heterocyclic ring. In the synthesis of this compound, controlling the regiochemistry of both the isoxazole and pyrrolidine ring formation is paramount.
For nitrile oxide cycloadditions with unsymmetrical alkynes, two regioisomers can potentially be formed: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. mdpi.com The regiochemical outcome is influenced by steric and electronic factors of both the nitrile oxide and the alkyne. mdpi.com Theoretical studies, such as those using molecular electron density theory, have been employed to understand and predict the regioselectivity of these reactions. shd-pub.org.rs Generally, the reaction of terminal alkynes with nitrile oxides leads predominantly to the 3,5-disubstituted isoxazole. nih.gov
Similarly, the cycloaddition of azomethine ylides with unsymmetrical alkenes can lead to different regioisomers of the pyrrolidine ring. The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials. mdpi.comresearchgate.net This approach is particularly valuable for the synthesis of complex chiral molecules like this compound and its analogs, as it allows for the introduction of stereocenters with defined configurations. mdpi.comnih.gov
For example, enantiopure pyrrolidine derivatives can be synthesized from starting materials like (R)- or (S)-aspartic acid. nih.gov These chiral pyrrolidine precursors can then be further functionalized to introduce the isoxazole moiety. One reported synthesis of 3-pyrrolidinylisoxazoles started from (R)- and (S)-aspartic acid to obtain the respective enantiomers. nih.gov Another approach involved the use of methionine as a chiral starting material for the synthesis of functionalized pyrrolidine scaffolds that were subsequently coupled with an isoxazole building block. mdpi.comnih.gov
Table 2: Chiral Starting Materials for Pyrrolidine Synthesis
| Chiral Starting Material | Target Moiety | Reference |
|---|---|---|
| (R)- and (S)-Aspartic Acid | Enantiopure 3-pyrrolidinylisoxazoles | nih.gov |
| Methionine | Chiral pyrrolidine scaffolds | mdpi.comnih.gov |
This table provides examples and is not exhaustive.
The synthesis of this compound and its analogs often involves multi-step reaction sequences that combine various synthetic transformations. mdpi.comnih.gov These protocols are designed to build the target molecule step-by-step, allowing for the introduction of specific functional groups and the control of stereochemistry.
A typical multi-step synthesis might begin with the construction of either the pyrrolidine or the isoxazole ring, followed by the attachment of the other heterocycle. For instance, a pre-formed chiral pyrrolidine scaffold can be coupled with an isoxazole building block. mdpi.com This often involves standard coupling reactions, such as amide bond formation, followed by subsequent chemical modifications. mdpi.com
An alternative multi-step approach could involve the synthesis of a linear precursor containing all the necessary atoms for both rings, which then undergoes a cascade of reactions, including cyclizations, to form the final isoxazolyl-pyrrolidine structure. For example, a synthesis could start with the formation of an aldoxime which then undergoes an intramolecular nitrile oxide cycloaddition to form a fused isoxazole-pyrrolidine system. mdpi.com
Azomethine Ylide Cycloadditions for Pyrrolidine Ring Formation
Chiral Pool Synthesis Approaches
Functionalization and Derivatization Strategies
The this compound scaffold is a versatile building block in medicinal chemistry, offering multiple sites for chemical modification. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting molecules. Derivatization strategies can be broadly categorized based on the part of the molecule being functionalized: the pyrrolidine nitrogen, the pyrrolidine ring carbons, or the isoxazole moiety.
The secondary amine of the pyrrolidine ring (N1) is a primary site for functionalization due to its nucleophilicity. Common modifications include N-acylation and N-alkylation, which allow for the introduction of a wide array of substituents.
N-Acylation: This is a frequently employed strategy to introduce carbonyl-containing groups. For instance, the pyrrolidine nitrogen can be coupled with carboxylic acids to form amides. A common method involves activating an isoxazole carboxylic acid, such as 5-methylisoxazole-3-carboxylic acid, with coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) followed by reaction with the functionalized pyrrolidine. smolecule.com Another approach is the reaction with an isoxazole carbonyl chloride, prepared by activating the corresponding carboxylic acid with thionyl chloride (SOCl₂), to form a methanone (B1245722) bridge. vulcanchem.com These acylation reactions are fundamental in constructing complex molecules where the pyrrolidine and isoxazole rings are linked via an amide bond. vulcanchem.com
N-Alkylation: The introduction of alkyl groups on the pyrrolidine nitrogen can be achieved through various methods. Reductive amination is a powerful technique where the pyrrolidine reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced to the corresponding N-alkylated amine. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB). nih.govmdpi.com For example, reductive amination with aqueous formaldehyde (B43269) can introduce a methyl group onto the nitrogen. vulcanchem.com
These modifications on the N1 position are pivotal in exploring the structure-activity relationships (SAR) of this compound analogs.
Table 1: Examples of N1-Functionalization Reactions on Pyrrolidine Analogs
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Acylation | 5-Methylisoxazole-3-carboxylic acid, EDC, DCM | N-Acylpyrrolidine |
| N-Acylation | Isoxazole carbonyl chloride, Base | N-Acylpyrrolidine |
| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₃CN) | N-Methylpyrrolidine |
| N-Alkylation | Alkyl Halides, Base | N-Alkylpyrrolidine |
Modification of the carbon framework of the pyrrolidine ring is essential for creating structural diversity and influencing the stereochemistry of the molecule. Substitutions can be introduced either during the synthesis of the ring or by functionalizing a pre-existing pyrrolidine scaffold.
The stereochemistry at positions C3 and C4 is often controlled during ring synthesis, for instance, through 1,3-dipolar cycloaddition reactions where the orientation of substituents on the dipolarophile dictates the final stereochemistry. nih.gov For pre-formed rings, direct C-H functionalization presents a modern approach, although it can be challenging to control regioselectivity.
In analogs of this compound, substituents have been introduced at the C3 position. For example, a pyrimidin-4-yloxy group can be installed by treating a 3-hydroxypyrrolidine precursor with 4-chloropyrimidine (B154816) under basic conditions in a nucleophilic aromatic substitution (SₙAr) reaction. vulcanchem.com The stereogenicity of the carbon atoms in the pyrrolidine ring is a significant feature, as different stereoisomers can exhibit distinct biological profiles due to varied binding interactions with target proteins. nih.gov
The isoxazole ring, being an aromatic heterocycle, can undergo various chemical transformations. clockss.org Its stability against oxidizing agents, acids, and bases makes it a robust component in complex molecules. clockss.org However, the N-O bond is susceptible to cleavage under certain conditions, such as catalytic hydrogenation. clockss.org
Electrophilic substitution reactions, including nitration and halogenation, can occur on the isoxazole ring, typically at the C4 position, to introduce further functional groups. clockss.org For example, 3,5-dimethylisoxazole (B1293586) can be nitrated at the C4 position using fuming nitric acid and sulfuric acid. rjpbcs.com The substituents on the isoxazole ring can also be modified. For instance, in 3,5-disubstituted isoxazoles, the C5 position is often functionalized by constructing the ring from suitably substituted precursors. A one-pot, three-step synthesis can be employed, starting from an aldehyde which reacts with hydroxylamine (B1172632) to form an oxime, followed by chlorination and finally a copper-catalyzed cycloaddition with an alkyne to yield the C-5 substituted isoxazole. nih.gov
Furthermore, the isoxazole ring itself can be used as a precursor to other functional groups. For example, the ring can be transformed into a dicarboxylic acid moiety, highlighting its role as a carboxylic acid surrogate in synthetic chemistry. nih.gov
Spiro-Pyrrolidines: Spirocyclic structures, where two rings share a single atom, are of great interest due to their rigid, three-dimensional conformations. mdpi.com Spiro-pyrrolidines incorporating the isoxazolyl moiety can be synthesized through multicomponent reactions, often involving 1,3-dipolar cycloaddition. rsc.org In this approach, an azomethine ylide, generated in situ from the condensation of an amino acid (like sarcosine) and an isatin (B1672199) or other carbonyl compound, reacts with a dipolarophile. rsc.orgrsc.org This method can generate complex spiro-heterocyclic systems with high regio- and stereoselectivity. rsc.org Microwave-assisted protocols have been developed to synthesize spiro[indoline-3,2'-pyrrolidine] derivatives efficiently. rsc.org
Pyrrolidine-2,5-diones: The pyrrolidine-2,5-dione (succinimide) core is another important structural motif. Analogs containing this moiety linked to a benzo[d]isoxazole group have been synthesized and investigated. researchgate.net A common synthetic route involves the cyclocondensation of a dicarboxylic acid, such as 2-(3-methylthiophen-2-yl)succinic acid, with an appropriate amine at high temperatures (e.g., 180 °C). d-nb.info For example, reacting succinic anhydride (B1165640) with an amine like 4-methylpyridin-2-amine can form the initial N-substituted succinimide, which can be further functionalized. ijghc.com This framework can then be elaborated to include the isoxazole moiety. Specifically, 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives have been prepared and studied. researchgate.net
Table 2: Synthesis of Spiro and Dione Derivatives
| Derivative Type | Synthetic Strategy | Key Reagents |
|---|---|---|
| Spiro[indoline-3,2'-pyrrolidine] | 1,3-Dipolar Cycloaddition | Isatin, Sarcosine, Dipolarophile |
| Spiro[indole-pyrrolidine] | Michael Condensation | Indole-2,3-dione, Malononitrile, Isothiocyanate |
| Pyrrolidine-2,5-dione | Cyclocondensation | Substituted Succinic Acid, Amine |
| 1-(Aryl)-pyrrolidine-2,5-dione | Condensation/Cyclization | Succinic Anhydride, Arylamine |
Hybrid compounds are molecules that combine two or more distinct pharmacophoric units to create a single entity with potentially enhanced or novel biological activities. The this compound scaffold is an excellent platform for developing such hybrids.
Strategies for creating these architectures often involve linking the core scaffold to other heterocyclic systems. For example, isoxazole-pyrrolidine units have been connected to quinazolinones, benzodiazepines, and pyrimidines. vulcanchem.comnih.govnih.gov The synthesis of these hybrids typically relies on coupling reactions. A 3,5-diaryl isoxazole can be linked to a 2,3-dihydroquinazolinone structure through various linker architectures to create novel hybrid molecules. nih.gov Similarly, a pyrrolidine moiety functionalized with a pyrimidin-4-yloxy group at the C3 position and connected via a methanone bridge from the N1 position to a 5-(pyridin-3-yl)isoxazole (B35295) represents a complex hybrid of three distinct heterocyclic systems. vulcanchem.com The synthesis of these complex molecules requires a multi-step approach, carefully assembling each component part by part. vulcanchem.comnih.gov
Synthesis of Spiro-Pyrrolidine and Pyrrolidine-2,5-dione Derivatives
Green Chemistry and Sustainable Synthetic Pathways
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. For the synthesis of this compound and its analogs, several sustainable strategies have been explored.
Microwave-Assisted Synthesis: Microwave irradiation is used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. smolecule.comijghc.com This technique has been successfully applied to the synthesis of bis-isoxazole derivatives and spiro-pyrrolidines. rsc.orgijghc.com
One-Pot and Multicomponent Reactions (MCRs): Combining multiple synthetic steps into a single operation (one-pot) or reacting three or more starting materials together in one pot (MCRs) improves efficiency by reducing the need for intermediate purification steps, saving solvents, and minimizing waste. nih.govmdpi.com The synthesis of spiro[indole–pyrrolidine] derivatives via a three-component Michael condensation is an example of an efficient MCR. mdpi.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Water, deep eutectic solvents (DES), and ionic liquids have been used as reaction media for the synthesis of isoxazole and pyrrolidine derivatives. mdpi.comresearchgate.netnih.gov For example, the synthesis of spiro[indole-pyrrolidine] adducts has been achieved in water, and the preparation of 3,4-disubstituted isoxazol-5(4H)-ones has been performed in a deep eutectic solvent. mdpi.comresearchgate.net
Catalysis: The use of catalysts, especially in small amounts, can significantly improve the sustainability of a reaction. nih.gov Efforts have been made to develop metal-free catalytic systems to avoid the use of toxic or expensive metals. smolecule.com For instance, organocatalysts and biocatalysts like lipase (B570770) are being explored for the synthesis of isoxazole derivatives. researchgate.net
These green chemistry approaches offer more sustainable and efficient routes to valuable heterocyclic compounds, aligning with the modern demands of chemical synthesis. purkh.com
Application of Deep Eutectic Solvents (DES) in Synthesis
Deep Eutectic Solvents (DES) are emerging as a new class of green solvents, valued for their low cost, biodegradability, and ease of preparation. pku.edu.cn A DES is typically a mixture of two or three inexpensive and safe components that self-associate, often through hydrogen bonding, to form a eutectic mixture with a melting point lower than the individual components. rsc.org These solvents offer unique properties, such as high dissolution power and low volatility, making them attractive alternatives to traditional organic solvents. pku.edu.cn
In the context of synthesizing isoxazole-containing compounds, DES have proven to be effective media. Research has demonstrated the successful synthesis of 3,5-disubstituted isoxazoles and related isoxazolines in a one-pot, three-step reaction using choline (B1196258) chloride:urea as the DES. acs.org This approach highlights the utility of DES in reactions involving highly electrophilic reagents or intermediates, where the solvent's nucleophilicity does not adversely affect the process. acs.org The use of DES was found to be crucial, as the reaction did not proceed in its absence. acs.org Furthermore, the DES could be recycled and reused up to five times without a significant drop in reaction yield, underscoring the sustainability of this method. acs.org
One-pot, three-component syntheses using DES have been developed for various heterocyclic compounds. For instance, the synthesis of 4-arylidene-3-phenylisoxazol-5-ones has been achieved using choline chloride:urea as a bio-renewable DES. researchgate.net Similarly, the synthesis of isoxazole derivatives has been accomplished by reacting aldehydes and ethyl 2-nitroacetate with various alkynes in a choline chloride/acetylcholine (B1216132) chloride:urea DES. researchgate.net These examples showcase the potential of DES to facilitate the construction of the isoxazole ring found in this compound, offering an environmentally benign pathway. researchgate.netmdpi.com
| Reactants | DES System | Key Findings | Reference |
| Aldehydes, Hydroxylamine, Alkynes | Choline chloride:urea | Successful one-pot, three-step synthesis of 3,5-disubstituted isoxazoles. | acs.org |
| Phenylacetic acid, Benzaldehyde, Hydroxylamine hydrochloride | Choline chloride (ChCl):urea | Environmentally benign, one-pot synthesis of 4-arylidene-3-phenylisoxazol-5-ones. | researchgate.net |
| Aldehydes, Ethyl 2-nitroacetate, Alkynes | Choline chloride/acetylcholine chloride:urea | One-pot synthesis of desired isoxazole compounds. | researchgate.net |
Microwave-Assisted Synthetic Approaches
Microwave-assisted synthesis has become a cornerstone of modern organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, higher yields, and improved product purity. rsc.orgresearchgate.net These benefits stem from the direct and efficient heating of the reaction mixture by microwave irradiation. researchgate.net This technology is particularly well-suited for the synthesis of nitrogen-containing heterocycles like pyrrolidines and isoxazoles. rsc.orgchim.it
The synthesis of the isoxazole core has been effectively achieved using microwave irradiation. One-pot, uncatalyzed 1,3-dipolar cycloaddition reactions between in situ-generated nitrile oxides and alkynes yield 3,5-disubstituted isoxazoles with moderate yields and significantly shorter reaction times compared to literature methods. nih.gov Similarly, the synthesis of bis-isoxazoles from bis-chalcone and hydroxylamine hydrochloride on a neutral alumina (B75360) support under microwave conditions proceeds in good to excellent yields within minutes. rsc.org
For the pyrrolidine ring, microwave assistance has enabled efficient multi-component reactions. For example, a one-pot, four-component tandem reaction to create diisospiropyrrolidine analogs in ethanol (B145695) was successfully carried out under microwave irradiation. rsc.org The synthesis of various spiro pyrrolidine derivatives via three-component 1,3-dipolar cycloaddition reactions is also significantly enhanced by microwave heating, often in green solvents like 2,2,2-trifluoroethanol (B45653) or even under solvent-free conditions. rsc.org These protocols are noted for their high degree of chemo-, regio-, and stereoselectivity. rsc.org A comparison often reveals that microwave-assisted protocols provide the highest yields in the shortest time. rsc.org
| Synthesis | Method | Reaction Time | Yield | Reference |
| 4-Arylidene-3-phenylisoxazol-5-ones | Microwave-Assisted | 5-10 min | 70-83% | researchgate.net |
| 4-Arylidene-3-phenylisoxazol-5-ones | Conventional Heating | 8-10 h | 58-66% | researchgate.net |
| Spiroindanone Pyrrolidine Derivatives | Microwave-Assisted | Not specified | Higher | chim.it |
| Spiroindanone Pyrrolidine Derivatives | Conventional Heating | Not specified | Lower | chim.it |
Challenges in Stereoselective Synthesis
One of the primary difficulties lies in controlling the facial selectivity of the reaction that introduces the isoxazole group or a precursor to it. The development of asymmetric methods, often employing chiral catalysts, is essential to favor the formation of one enantiomer over the other. ifremer.fr For instance, in the synthesis of related pyrrolidine structures, chiral phosphoric acid catalysts have been used to achieve high enantioselectivity in dimerization processes that form the core ring structure. ifremer.fr
Furthermore, the stability of key intermediates can pose a significant challenge. In the synthesis of some pyrrolidine-1-carboxamides, reproducibility issues arose due to the high instability of a 2-hydroxypyrrolidine intermediate, which hindered product recovery and purification. ifremer.fr Similar stability problems could complicate the synthesis of this compound, depending on the chosen synthetic pathway.
Developing a highly efficient and stereoselective synthesis often requires multiple steps and careful optimization of each transformation. A relevant example is the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic. researchgate.net This synthesis involved ten steps, with key transformations including a catalytic asymmetric hydrogenation using a chiral ruthenium complex to establish one stereocenter, followed by an SN2 substitution reaction with inversion of configuration to set the second. researchgate.net This multi-step approach highlights the intricate planning and execution required to overcome the challenges of stereoselectively synthesizing complex pyrrolidine derivatives. Applying these principles to this compound would likely involve a carefully designed sequence using asymmetric catalysis or chiral pool starting materials to control the C3 stereocenter.
Iii. Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the "3-(Isoxazol-5-yl)pyrrolidine" framework.
Detailed analysis of ¹H NMR spectra allows for the assignment of protons on both the pyrrolidine (B122466) and isoxazole (B147169) rings. For instance, in derivatives of 3-(pyrrolidin-2-yl)benzo[d]isoxazole, the proton on the pyrrolidine ring adjacent to the isoxazole substituent typically appears as a triplet. tandfonline.com The chemical shifts (δ) and coupling constants (J) of the pyrrolidine protons provide information about their connectivity and stereochemistry. ipb.ptmdpi.com The protons on the isoxazole ring also exhibit characteristic signals. rsc.org
Table 1: Representative NMR Data for this compound Derivatives
| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| 6-Fluoro-3-(pyrrolidin-2-yl)benzo[d]isoxazole | ¹H | 4.25 (pyrrolidine-H) | t, J = 6.5 Hz | tandfonline.com |
| ¹H | 3.20–1.80 (pyrrolidine-H) | m | tandfonline.com | |
| ¹³C | 62.2 (CH) | tandfonline.com | ||
| ¹³C | 46.5 (CH₂) | tandfonline.com | ||
| ¹³C | 34.2 (CH₂) | tandfonline.com | ||
| ¹³C | 25.2 (CH₂) | tandfonline.com | ||
| 6-Chloro-3-(pyrrolidin-2-yl)benzo[d]isoxazole | ¹H | 4.10 (pyrrolidine-H) | t, J = 6.5 Hz | tandfonline.com |
| ¹H | 3.30–1.99 (pyrrolidine-H) | m | tandfonline.com | |
| ¹³C | 62.5 (CH) | tandfonline.com | ||
| ¹³C | 46.2 (CH₂) | tandfonline.com | ||
| ¹³C | 34.4 (CH₂) | tandfonline.com | ||
| ¹³C | 25.4 (CH₂) | tandfonline.com | ||
| 6-Bromo-3-(pyrrolidin-2-yl)benzo[d]isoxazole | ¹H | 4.05 (pyrrolidine-H) | t, J = 6.8 Hz | tandfonline.com |
| ¹H | 3.25–1.90 (pyrrolidine-H) | m | tandfonline.com | |
| ¹³C | 65.2 (CH) | tandfonline.com | ||
| ¹³C | 45.6 (CH₂) | tandfonline.com | ||
| ¹³C | 34.8 (CH₂) | tandfonline.com | ||
| ¹³C | 24.9 (CH₂) | tandfonline.com |
Note: The chemical shifts and coupling constants are dependent on the specific derivative and the solvent used for analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of "this compound" and its derivatives, as well as for gaining insights into their structural composition through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. mdpi.commdpi.com
In electrospray ionization (ESI) mass spectrometry, a common technique for analyzing such compounds, the molecule is typically protonated to form a molecular ion [M+H]⁺. tandfonline.commdpi.com The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For halogenated derivatives, the isotopic pattern observed in the mass spectrum can confirm the presence and number of halogen atoms. tandfonline.com
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves inducing the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments provides valuable information about the connectivity of the atoms within the molecule. For example, the loss of specific neutral fragments can indicate the presence of certain functional groups. vulcanchem.com
Table 2: Mass Spectrometry Data for this compound Derivatives
| Compound/Derivative | Ionization Mode | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 6-Fluoro-3-(pyrrolidin-2-yl)benzo[d]isoxazole | ESI | 207.15 (M⁺ + 1) | 207.15 | tandfonline.com |
| 6-Chloro-3-(pyrrolidin-2-yl)benzo[d]isoxazole | ESI | 223.65 (M⁺ + 1), 224.45 (M⁺ + 2) | 223.65, 224.45 | tandfonline.com |
| 6-Bromo-3-(pyrrolidin-2-yl)benzo[d]isoxazole | ESI | 268.15 (M⁺ + 1), 269.18 (M⁺ + 2) | 268.15, 269.18 | tandfonline.com |
| 5-Phenyl-3-(quinolin-2-yl)isoxazole | ESI | 273.1022 [M+H]⁺ | 273.1027 | beilstein-journals.org |
| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | ESI | 287.1179 [M+H]⁺ | 287.1182 | beilstein-journals.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of "this compound" and its analogs.
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For example, the stretching vibrations of C=N and N-O bonds within the isoxazole ring, as well as C-H and N-H bonds in the pyrrolidine ring, will give rise to distinct absorption bands in the IR spectrum. chem-soc.sirsc.org The presence of a carbonyl group in a derivative would be readily identified by a strong absorption band in the range of 1680-1700 cm⁻¹. vulcanchem.com
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. The isoxazole ring, being an aromatic system, is a key chromophore. mdpi.com The UV-Vis spectra of substituted isoxazoles show strong absorptions that can be influenced by the nature and position of the substituents. mdpi.com
Table 3: Spectroscopic Data for this compound Derivatives
| Compound/Derivative | Technique | Characteristic Absorptions | Reference |
|---|---|---|---|
| 3-(n-Butyl)-5-(chloromethyl)isoxazole | IR (neat, cm⁻¹) | 1600 (C=N ring stretch), 1420 (N-O ring stretch) | chem-soc.si |
| 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole | IR (KBr, cm⁻¹) | 1605 (C=N ring stretch) | chem-soc.si |
| (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | IR (predicted) | 1700–1680 cm⁻¹ (ketone carbonyl stretch) | vulcanchem.com |
| 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole | UV-Vis (nm) | 214.4, 233.0, 249.6 | mdpi.com |
X-ray Crystallographic Analysis for Absolute Configuration and Binding Modes
X-ray crystallography is a powerful technique that can provide an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. For chiral molecules like derivatives of "this compound," determining the absolute stereochemistry is crucial. mdpi.com
By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined. This allows for the confirmation of bond lengths, bond angles, and torsional angles, providing a complete and accurate representation of the molecular structure. beilstein-journals.org
In the context of medicinal chemistry, X-ray crystallography is also invaluable for studying the binding modes of these compounds with their biological targets, such as enzymes. nih.gov Co-crystallization of a "this compound" derivative with its target protein can reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for its biological activity. nih.gov This information is critical for structure-based drug design and the optimization of lead compounds. Surprisingly, in some cases, the crystallization process itself can induce chemical transformations, such as the Pictet-Spengler cyclization, leading to the formation of new, highly potent ligands. mdpi.comnih.gov
Iv. Structure Activity Relationship Sar and Ligand Design Principles
Conformational Analysis and Stereochemical Impact on Molecular Interactions
The three-dimensional shape and stereochemistry of the 3-(Isoxazol-5-yl)pyrrolidine scaffold are critical determinants of its biological activity. The pyrrolidine (B122466) ring is not planar and its conformational flexibility, particularly the stereocenter at the C3 position where the isoxazole (B147169) ring is attached, dictates the spatial orientation of key interacting groups. nih.govresearchgate.net The specific configuration, whether (R) or (S), at this position can lead to significant differences in binding affinity for a target protein, as one enantiomer may achieve a more favorable fit within the chiral environment of a receptor's binding pocket than the other. researchgate.net Research on analogous compounds has repeatedly shown that stereoisomers can possess vastly different biological profiles due to the precise geometry required for optimal interactions with enantioselective proteins. nih.gov
Influence of Substituents on Binding Affinity and Selectivity
The nature of substituents, particularly on the pyrrolidine nitrogen, profoundly impacts the binding affinity and selectivity of ligands derived from the this compound core. SAR studies on closely related isoxazolyl ether scaffolds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) have provided valuable insights. For instance, ring expansion from a smaller azetidine (B1206935) ring to the pyrrolidine ring has been shown to decrease potency at several nAChR subtypes, suggesting that the larger, more flexible pyrrolidine ring may not present the optimal geometry for binding in this specific series. nih.gov
However, this loss of potency can sometimes be recovered through further substitution. N-methylation of the pyrrolidine ring, for example, has been found to restore binding affinities to levels seen with the smaller azetidine ring, indicating that a substituted, and likely protonated, nitrogen is a key pharmacophoric feature. nih.gov
The following table, adapted from data on analogous isoxazolylpyridine ether compounds, illustrates the impact of modifying the amine ring and its substituents on binding affinity for α4β2 nicotinic receptors.
| Compound Analogue Structure | Modification from Azetidine to Pyrrolidine | Binding Affinity (Ki, nM) at α4β2 nAChR | Reference |
|---|---|---|---|
| Azetidine-based ether | N/A (Reference Compound) | 0.7 | nih.gov |
| Pyrrolidine-based ether | Ring expansion from azetidine to pyrrolidine | 23.1 | nih.gov |
| N-Methylpyrrolidine-based ether | N-methylation of the pyrrolidine ring | 0.8 | nih.gov |
In many ligand designs, the pyrrolidine nitrogen of the core scaffold is functionalized with various aromatic and heteroaromatic rings to explore additional binding pockets and enhance selectivity. nih.gov For instance, in the development of anticonvulsants based on a 3-(benzo[d]isoxazol-3-yl)-pyrrolidine-2,5-dione scaffold, the attachment of different phenyl rings to the pyrrolidine nitrogen significantly modulated activity. A 4-fluorophenyl substituent produced the most potent compound against maximal electroshock seizures, while a cyclohexyl group was optimal for activity against subcutaneous pentylenetetrazole-induced seizures. researchgate.net This demonstrates that both aromatic and non-aromatic cyclic substituents can be used to tune the pharmacological profile.
The steric bulk and electronic properties of substituents are key to understanding SAR. The observed 30-fold decrease in potency when expanding an azetidine ring to a pyrrolidine in one nAChR ligand series highlights a critical steric effect; the larger pyrrolidine ring may introduce an unfavorable steric clash or position the essential basic nitrogen suboptimally within the receptor binding site. nih.gov The restoration of high affinity upon N-methylation suggests that the electronic properties of the nitrogen (its ability to be protonated and act as a cationic center) are paramount, and the methyl group may help enforce a conformation that overcomes the initial steric disadvantage. nih.gov Similarly, the introduction of electron-withdrawing groups like fluorine onto an N-phenyl substituent can alter the electronic distribution and potentially influence interactions with the target protein. researchgate.net
Role of Aromatic and Heteroaromatic Rings
Pharmacophore Elaboration and Design for Target Specificity
Based on SAR data from related compounds targeting nAChRs, a clear pharmacophore model for ligands based on the this compound scaffold can be elaborated. The essential features include:
A cationic center, which is the protonated nitrogen of the pyrrolidine ring. nih.govbarrowneuro.org
A hydrogen bond acceptor, typically the nitrogen atom of the isoxazole ring or a nearby oxygen. barrowneuro.orgresearchgate.net
Pseudorotation and 3D Conformation in Pyrrolidine Scaffolds
The non-planar nature of the pyrrolidine ring gives rise to a phenomenon known as pseudorotation, where the ring rapidly interconverts between various "envelope" and "twist" conformations without passing through a high-energy planar state. nih.govbeilstein-journals.org This conformational flexibility allows the pyrrolidine scaffold to present its substituents in a wide range of three-dimensional arrangements. The specific preferred conformation, or the equilibrium between different conformations, is influenced by the substituents on the ring. beilstein-journals.orgresearchgate.net For the this compound scaffold, the puckering of the pyrrolidine ring directly affects the position and trajectory of the isoxazole substituent. This is crucial for aligning the hydrogen bond accepting atoms of the isoxazole with the corresponding donor groups in the receptor binding site, ultimately impacting binding affinity and efficacy. nih.gov
V. Mechanistic Biochemical and Molecular Biological Investigations
Molecular Target Identification and Validation
The process of identifying the molecular targets of compounds containing the 3-(isoxazol-5-yl)pyrrolidine moiety involves a range of biochemical assays and structural biology techniques. These studies are essential for understanding the compound's mechanism of action and for guiding further drug development efforts.
Derivatives incorporating the isoxazole-pyrrolidine framework have shown inhibitory activity against several families of protein kinases, which are critical regulators of cellular processes. The specific substitution patterns on both the isoxazole (B147169) and pyrrolidine (B122466) rings are crucial in determining the potency and selectivity of these inhibitors.
The Casein Kinase 1 (CK1) family of serine/threonine kinases is involved in numerous cellular processes, and their dysregulation is linked to cancer and neurodegenerative diseases. nih.govresearchgate.net Research has focused on modifying 3,4-diaryl-isoxazole-based CK1 inhibitors with chiral pyrrolidine scaffolds to enhance potency and selectivity. nih.govdntb.gov.ua This approach extends the pharmacophore of the lead structures towards the ribose pocket of the ATP binding site, a strategy guided by structure-based drug design. dntb.gov.uarcsb.org
In one such study, a diaryl-isoxazole was modified with functionalized, enantiopure pyrrolidine scaffolds. nih.gov The synthesis of these pyrrolidine moieties was achieved through a chiral pool synthetic route starting from methionine. nih.govdntb.gov.ua X-ray crystallography of the resulting ligand-CK1δ complexes confirmed the intended binding mode of these 3,4-diaryl-isoxazole inhibitors. dntb.gov.uarcsb.org Interestingly, during the co-crystallization process, some initial compounds underwent a spontaneous Pictet-Spengler cyclization with formaldehyde (B43269) traces, leading to the formation of new, highly potent ligands. dntb.gov.uarcsb.org
The biological evaluation of these key compounds in kinase assays demonstrated significant effects of the pyrrolidine scaffolds on both activity and selectivity. mdpi.com However, the specific stereochemistry (absolute configuration) of the chiral centers in the pyrrolidine ring had a limited impact on the inhibitory activity against CK1δ and CK1ε. rcsb.orgmdpi.com
Table 1: Inhibitory Activity of Pyrrolidine-Modified Isoxazole Derivatives against CK1
| Compound | CK1δ IC₅₀ (µM) | CK1ε IC₅₀ (µM) | Cell Line | EC₅₀ (µM) |
|---|---|---|---|---|
| 31a | 0.28 ± 0.04 | 0.50 ± 0.05 | MCF-7 | 1.8 ± 0.1 |
| HT-29 | 2.5 ± 0.2 | |||
| 31b | 0.40 ± 0.02 | 0.63 ± 0.06 | MCF-7 | 2.2 ± 0.1 |
| HT-29 | 3.2 ± 0.3 |
Data sourced from in-vitro kinase and cellular assays. mdpi.com
Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase is a critical protein involved in the DNA Damage Response (DDR), a pathway often relied upon by cancer cells for survival. googleapis.comnih.gov Therefore, ATR represents an attractive target for anticancer therapies. nih.govhematologyandoncology.net The discovery of VX-970/M6620, a clinical ATR inhibitor, was based on a 2-aminopyrazine (B29847) core. nih.gov The structure features a 3-(3-phenylisoxazol-5-yl)pyrazin-2-amine scaffold, highlighting the importance of the isoxazol-5-yl group in ATR inhibition. nih.gov
Patents describe numerous pyrazine (B50134) compounds containing an isoxazole moiety that are useful as ATR kinase inhibitors. googleapis.comgoogle.com These compounds are designed to inhibit ATR protein kinase and are intended for use alone or in combination with DNA damaging agents in cancer treatment. google.com While these extensive libraries of potential ATR inhibitors are built around a core that includes an isoxazol-5-yl ring, specific examples directly incorporating a this compound structure are not explicitly detailed in the provided high-level search results. The pyrrolidine moiety, if present, is often found as a substituent elsewhere on the larger molecular scaffold.
The SRC family of non-receptor tyrosine kinases plays a significant role in cell proliferation, differentiation, and survival. Several ATP-competitive inhibitors have been developed to target this kinase family. nih.gov Research into N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine has shown it to be a dual-specific c-Src/Abl kinase inhibitor. mdpi.com While effective, this class of quinazoline-based inhibitors does not feature the this compound scaffold. The potential for the this compound core to act as a SRC kinase inhibitor remains an area for further investigation, as current literature primarily focuses on other chemical scaffolds for this target. nih.gov
FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2) are key enzymes in hematopoietic cell signaling, and their aberrant activation is implicated in myeloid malignancies, particularly Acute Myeloid Leukemia (AML). whiterose.ac.ukmdpi.com Consequently, there is strong interest in developing inhibitors for these kinases. nih.gov
One study reported a compound, identified as compound 7 in their series, which demonstrated inhibitory activity against Trk, FLT3, and JAK2 with IC₅₀ values of 25 nM, 2–3 nM, and 0.9 nM, respectively. mdpi.com However, the specific structure of this potent inhibitor was not detailed as containing the this compound core in the provided source material. Other research has focused on N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives as potent FLT3 inhibitors. nih.gov These studies underscore the utility of the isoxazole ring as a key component in the design of FLT3 inhibitors, though the direct involvement of the this compound scaffold in potent FLT3 or JAK2 inhibition is not explicitly established in the reviewed literature.
The versatility of the pyrrolidine and isoxazole scaffolds extends to the inhibition of other enzyme classes beyond protein kinases. tandfonline.com Pyrrolidine derivatives have been noted for their ability to inhibit enzymes such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR), which are involved in cancer progression. tandfonline.com
A noteworthy example involves a series of 3'-(nitro isoxazole)spiro[pyrrolidin-3,20-oxindoles], which were identified as novel dual inhibitors of glutathione (B108866) peroxidase 4 (GPX4) and mouse double minute 2 (MDM2). tandfonline.com These compounds demonstrated potent antitumor activity, with specific derivatives showing IC₅₀ values as low as 0.24 and 0.26 μM. tandfonline.com This research highlights a successful application of a combined isoxazole-pyrrolidine structure for inhibiting non-kinase enzyme targets relevant to cancer therapy. tandfonline.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| VX-970/M6620 (5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine) |
| N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine |
| N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea |
| 3'-(nitro isoxazole)spiro[pyrrolidin-3,20-oxindoles] |
| Methionine |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Receptor Binding Studies
The CXCR4 chemokine receptor is a key target in virology and oncology. Compounds that can bind to this receptor and block the activity of its natural ligand, SDF-1, have therapeutic potential. While specific studies on this compound are not detailed in available literature, patents describe a wide range of heterocyclic compounds as CXCR4 antagonists. These complex molecules often feature nitrogen-containing rings, and the general principles of their design suggest that scaffolds like isoxazolyl-pyrrolidine could be incorporated to achieve receptor antagonism.
The isoxazole-pyrrolidine scaffold is a key feature in several potent ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, which is implicated in conditions like depression and pain. The compound (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, known as ABT-418, is a classic example where the pyridine (B92270) ring of nicotine (B1678760) is replaced by a methylisoxazole ring. Further research has explored analogs to optimize binding affinity. For instance, a series of 3-alkoxyisoxazoles with pyrrolidine-like structures were evaluated for their binding to various rat nAChR subtypes.
| Compound | α4β2 | α4β2 | α3β4 | α7 |
|---|---|---|---|---|
| Compound 18 (pyrrolidine analogue) | Moderate Affinity | Moderate Affinity | Weak Binding | Weak Binding |
| Compound 43 (3-methyl derivative) | 4.6 | 12.0 | - | - |
Data sourced from studies on 3-alkoxyisoxazole ligands and their analogues.
Pyrrolidine-3-carboxylic acids have been identified as a foundational structure for developing potent endothelin (ET) receptor antagonists. These antagonists can be selective for the ETA subtype or have a mixed profile, also inhibiting the ETB receptor. By modifying the substituents on the pyrrolidine ring, researchers have been able to fine-tune the affinity and selectivity of these compounds. For example, replacing a side chain on an ETA-selective antagonist with an N,S-dialkylsulfonamidoethyl group can introduce significant ETB affinity, leading to a more balanced antagonist profile. While the direct contribution of an isoxazolyl group in this specific pyrrolidine series is not detailed, other research has shown that isoxazole derivatives, such as N-(3,4-dimethyl-5-isoxazolyl) sulfonamides, can act as potent ETA antagonists. This suggests that combining the pyrrolidine and isoxazole scaffolds could be a viable strategy for developing novel endothelin receptor antagonists.
Nicotinic Acetylcholine Receptor Ligand Affinities
Cellular Pathway Modulation
Derivatives containing the isoxazole moiety have demonstrated significant antiproliferative activities against a variety of human cancer cell lines. The isoxazole ring is considered a key pharmacophore contributing to these cytotoxic effects. researchgate.net Research into hybrid compounds combining isoxazole with other heterocyclic structures, such as benzopyran-4-one, has yielded derivatives with potent growth inhibitory activity against multiple cancer cell lines, while showing minimal cytotoxicity towards normal cell lines. chapman.edu
For instance, certain benzopyran-4-one-isoxazole hybrid compounds displayed significant antiproliferative effects against a panel of cancer cells, including breast (MDA-MB-231), with IC₅₀ values in the micromolar range. chapman.edu Similarly, isoxazole-piperazine derivatives have shown strong cytotoxicity against human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines, with IC₅₀ values as low as 0.3 µM. researchgate.net Tetrahydroquinoline-isoxazoline hybrids have also been evaluated, showing antiproliferative effects against human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), human lung adenocarcinoma (A549), and cervical cancer (HeLa) cell lines. researchgate.net The antiproliferative activity of these compounds is often dose-dependent. researchgate.net
The specific substitutions on the isoxazole or the associated pyrrolidine ring can influence the potency and selectivity of the antiproliferative activity. For example, some pyrrolidine derivatives showed potent antitumor activity against MCF7 and HT29 cell lines with IC₅₀ values in the sub-micromolar range. tandfonline.com
Table 1: Antiproliferative Activity of Selected Isoxazole Derivatives Against Various Cancer Cell Lines This table is interactive. Click on the headers to sort the data.
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Isoxazole-Piperazine Derivative | Huh7 | Liver Cancer | 0.3 - 3.7 | researchgate.net |
| Isoxazole-Piperazine Derivative | Mahlavu | Liver Cancer | 0.3 - 3.7 | researchgate.net |
| Isoxazole-Piperazine Derivative | MCF-7 | Breast Cancer | 0.3 - 3.7 | researchgate.net |
| Pyrrolidine Derivative (25a) | MCF-7 | Breast Cancer | 0.42 | tandfonline.com |
| Pyrrolidine Derivative (25b) | MCF-7 | Breast Cancer | 0.78 | tandfonline.com |
| Pyrrolidine Derivative (25e) | HT29 | Colon Cancer | 0.39 | tandfonline.com |
| Pyrrolidine Derivative (25b) | HT29 | Colon Cancer | 0.92 | tandfonline.com |
| Benzopyran-4-one-isoxazole (5c) | MDA-MB-231 | Breast Cancer | 5.2 | chapman.edu |
| Benzopyran-4-one-isoxazole (5a) | MDA-MB-231 | Breast Cancer | 22.2 | chapman.edu |
| Oxazolo[5,4-d]pyrimidine | HepG2 | Liver Cancer | 1 - 10 | mdpi.com |
| Oxazolo[5,4-d]pyrimidine | U251 | Glioblastoma | 1 - 10 | mdpi.com |
A significant mechanism by which certain isoxazole-containing compounds exert their anticancer effects is through the disruption of microtubule dynamics. researchgate.net Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are crucial for mitosis, cell structure, and intracellular transport. researchgate.netunipd.it Agents that interfere with microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis. researchgate.netresearchgate.net
Several classes of isoxazole derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.netacs.org These compounds often act as antimitotic agents by binding to the colchicine (B1669291) site on β-tubulin. researchgate.netmdpi.com This binding prevents the assembly of tubulin into microtubules, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. researchgate.netmdpi.com For example, 4,5-diarylisoxazoles have shown potent antitubulin activity and induce cell cycle arrest at the G2/M phase. acs.org The inhibitory concentration (IC₅₀) for tubulin polymerization for some of these compounds is in the low micromolar range, comparable to known tubulin inhibitors like Combretastatin A-4 (CA-4). researchgate.netmdpi.com
Further studies combining molecular docking have helped to elucidate the binding interactions between these isoxazole derivatives and the colchicine binding site of tubulin, confirming this as a likely mechanism of action. researchgate.net
The Wnt and p53 signaling pathways are critical regulators of cell fate, proliferation, and apoptosis, and their dysregulation is a hallmark of many cancers. researchgate.netgenome.jp There is significant crosstalk between these two pathways, where they can influence each other's activity. researchgate.net The p53 protein, known as the "guardian of the genome," plays a central role in preventing tumor formation by controlling the cell cycle and inducing apoptosis in response to cellular stress. researchgate.netresearchgate.net
Conversely, the Wnt pathway has been shown to modulate the cellular response to DNA damage, a process often mediated by p53. plos.org In glioblastoma models with mutated p53, the Wnt pathway was found to mediate chemoresistance, and inhibiting Wnt signaling could restore drug sensitivity. nih.gov This highlights the intricate relationship between these pathways and the potential for isoxazole derivatives to exert their anticancer effects by co-modulating them.
Voltage-gated sodium channels (Naᵥ) are transmembrane proteins essential for the initiation and propagation of electrical signals in excitable cells like neurons. researchgate.net Dysregulation of Naᵥ channel function is implicated in various pathological conditions, making them a key pharmacological target. researchgate.netelifesciences.org
Compounds containing isoxazole and pyrrolidine structures have been investigated for their ability to modulate these channels. oatext.com A series of novel isoxazole derivatives have been synthesized and evaluated as voltage-gated sodium channel blockers. researchgate.net Research has also focused on prolinamide derivatives, which feature a pyrrolidine ring, as sodium channel modulators. oatext.com Specifically, raxatrigine, a prolinamide derivative, was investigated as a use-dependent inhibitor of Naᵥ channels, initially targeting the Naᵥ1.3 subtype and later showing activity against other subtypes like Naᵥ1.7. oatext.com The modulation of these channels by small molecules can help control the pathological firing patterns that occur in various disorders. researchgate.net
Modulation of WNT and p53 Signaling Pathways
In Vitro Biological Activity Screening Methodologies
To evaluate the antiproliferative and cytotoxic effects of compounds like this compound and its derivatives, in vitro cell viability assays are essential screening tools. researchgate.netresearchtweet.com Among the most common is the MTT assay, a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability and proliferation. researchtweet.comsciencellonline.com
The principle of the MTT assay relies on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. researchtweet.comnih.gov This reduction is carried out by mitochondrial succinate (B1194679) dehydrogenase enzymes, which are active only in metabolically viable cells. researchtweet.com The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol. researchtweet.com The concentration of the dissolved formazan is quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength of around 570 nm. nih.gov
The amount of purple formazan produced is directly proportional to the number of viable cells. nih.gov In a typical cytotoxicity experiment, cancer cells are cultured in 96-well plates and exposed to varying concentrations of the test compound for a set period. researchgate.netsciencellonline.com The MTT assay is then performed to determine the percentage of viable cells compared to an untreated control group. researchgate.net From this data, the half-maximal inhibitory concentration (IC₅₀)—the concentration of a drug that is required for 50% inhibition of cell growth—can be calculated, providing a quantitative measure of a compound's potency. unipd.it
Enzyme Activity Assays
Derivatives of the this compound structure have been evaluated for their inhibitory effects on several key enzymes implicated in human disease.
Casein Kinase 1 (CK1) Inhibition: In one study, a 3,4-diaryl-isoxazole-based CK1 inhibitor was modified with chiral pyrrolidine scaffolds to enhance its interaction with the ATP binding pocket. nih.govdntb.gov.uarcsb.orgresearchgate.net In-vitro kinase assays demonstrated that these modifications led to compounds with nanomolar activity against CK1δ and CK1ε, with a noted preference for the CK1δ isoform. nih.gov For instance, compounds featuring these chiral pyrrolidine additions exhibited IC₅₀ values well below 2 µM in cellular assays. nih.gov This line of research highlights the potential of the pyrrolidine moiety to improve the potency and selectivity of kinase inhibitors. nih.govrcsb.orgresearchgate.net
Table 1: In-vitro Kinase Assay Results for Isoxazole-Pyrrolidine Derivatives Against CK1δ and CK1ε
| Compound | CK1δ IC₅₀ (µM) | CK1ε IC₅₀ (µM) |
| 29c | 0.040 ± 0.003 | 0.220 ± 0.020 |
| 29d | 0.030 ± 0.002 | 0.230 ± 0.020 |
| 29e | 0.028 ± 0.002 | 0.200 ± 0.010 |
| 29f | 0.035 ± 0.003 | 0.210 ± 0.010 |
| Data sourced from a study on isoxazole-based CK1 inhibitors. nih.gov Results are presented as mean ± SD from triplicate experiments. |
Transglutaminase Inhibition: The pyrrolidine ring is a key component in a class of targeted-covalent inhibitors for Transglutaminase 2 (TG2), an enzyme implicated in various inflammatory and fibrotic diseases. nih.govacs.orgximbio.com One such inhibitor, ((S)-Quinolin-3-ylmethyl 2-((((S)-3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate), incorporates a pyrrolidine-1-carboxylate structure linked to a dihydroisoxazole (B8533529) moiety. nih.govresearchgate.net Assays measuring the inhibition parameter k_inh_/K_i_ demonstrated that these types of compounds are generally more reactive toward TG2 compared to other transglutaminases like TG1, TG3, and Factor XIIIa. acs.org The proline (a pyrrolidine-carboxylic acid) scaffold was identified as the preferred cyclic moiety for achieving both high activity and isoform specificity. acs.org
Deubiquitinating Enzyme (DUB) Inhibition: The this compound scaffold has been incorporated into inhibitors of Ubiquitin Specific Peptidase 30 (USP30), a mitochondrial DUB that regulates mitophagy. rsc.orggoogle.comnih.gov A derivative, tert-butyl (R)-3-(2-((3-(3-bromophenyl)isoxazol-5-yl)amino)-2-oxoethyl)pyrrolidine-1-carboxylate, was synthesized as part of a series of potent and selective activity-based probes for this enzyme. rsc.org In another study, a substituted cyanopyrrolidine derivative proved to be a potent inhibitor of endogenous USP30 in neuroblastoma cells, with an IC₅₀ of 94 nM. biorxiv.org These findings underscore the utility of the pyrrolidine ring in designing inhibitors for DUBs. google.combiorxiv.org
Receptor Binding Assays
While specific binding data for this compound itself is limited, the structural components suggest a potential for interaction with various receptors. Neurotransmitters function by binding to specific receptors on postsynaptic membranes. washington.edu The pyrrolidine ring is a common scaffold in medicinal chemistry known to enhance solubility and bioactivity, partly through its potential for hydrogen bonding and its ability to influence receptor binding. unipa.it
For example, studies on related compounds containing isoxazole and pyrrolidine moieties suggest the value of conducting receptor binding assays. nih.gov The chirality of a substituted pyrrolidine ring can influence receptor binding affinity. Furthermore, investigations into related structures, such as (Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole, have proposed that these molecules may interact with neurotransmitter receptors, which could be explored to understand potential neuroprotective effects.
Antileishmanial Activity Assays
Compounds featuring an isoxazole ring, a core component of this compound, have been evaluated for their efficacy against Leishmania species, the protozoan parasites responsible for leishmaniasis. nih.gov
In one study, a series of 3-isoxazolethioethers were synthesized and tested against the amastigote stage of Leishmania donovani, the causative agent of fatal visceral leishmaniasis. researchgate.net Four of the synthesized compounds displayed promising activity against the parasite. researchgate.net
Another series of compounds, 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles linked to a benzamidine (B55565) substituent via a piperazine (B1678402) ring, were tested for in-vitro activity against Leishmania major. nih.govresearchgate.net These assays, which often involve disparate heterocyclic cores including isoxazole, pyrazole, and thiadiazole, revealed significant activity. researchgate.net The most active compound, N-propyl-4-(4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazin-1-yl) benzamidine hydrochloride, demonstrated a very high potency against the promastigote form of L. major. nih.govresearchgate.net The results from these assays highlight the potential of isoxazole-containing structures in the development of new antileishmanial agents. nih.govtums.ac.irscilit.combrieflands.comnih.gov
**Table 2: In-vitro Antileishmanial Activity of Piperazinyl-Linked Benzamidine Derivatives Against *L. major***
| Compound | Substituent (R) | Promastigote IC₅₀ (µM) | Amastigote IC₅₀ (µM) |
| 2a | H | >10 | 1.8 |
| 2b | Methyl | 1.5 | 0.8 |
| 2c | Ethyl | 0.5 | 0.5 |
| 2d | n-Propyl | 0.08 | 0.1 |
| 2e | n-Butyl | 0.2 | 0.1 |
| 2f | Isopropyl | >10 | 2.5 |
| 2g | Benzyl | 0.4 | 0.4 |
| Data from a study on 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole derivatives. nih.govresearchgate.net |
Antimicrobial and Antiviral Activity Assessments
Antimicrobial Activity: The isoxazole and pyrrolidine moieties are individually and collectively associated with significant antimicrobial properties. Assays are typically conducted using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. scholarsresearchlibrary.comd-nb.info
Derivatives containing the isoxazole-pyrrolidine scaffold have shown activity against both Gram-positive and Gram-negative bacteria. For instance, 5-(4-Fluorophenylthio)phenyl isoxazoles have demonstrated MIC values in the range of 8–32 µg/mL against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Other isoxazole derivatives have shown high potency against S. aureus and Bacillus subtilis (Gram-positive), as well as Pseudomonas aeruginosa (Gram-negative). nih.gov A novel synthesized pyrrolizidine (B1209537) alkaloid, which shares the core pyrrolidine ring, was particularly active against S. aureus and E. coli with MIC values ranging from 0.0039 to 0.025 mg/mL. nih.gov
Antifungal activity has also been reported. Studies have shown effectiveness against fungi such as Candida albicans and Aspergillus niger. scholarsresearchlibrary.com The presence of specific substituents on the isoxazole ring is believed to enhance lipid solubility and, consequently, antimicrobial efficacy.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Isoxazole Derivatives
| Compound ID | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | A. niger (µg/mL) |
| TPI-2 | 6.25 | 6.25 | 6.25 | 12.50 | 12.50 |
| TPI-3 | 6.25 | 6.25 | 12.50 | 6.25 | 6.25 |
| TPI-5 | 6.25 | 12.50 | 6.25 | 6.25 | 6.25 |
| TPI-14 | 6.25 | 6.25 | 12.50 | 6.25 | 6.25 |
| Ciprofloxacin | 1.56 | 1.56 | 1.56 | - | - |
| Fluconazole | - | - | - | 3.12 | 3.12 |
| Data adapted from antimicrobial screening of isoxazole derivatives. scholarsresearchlibrary.com |
Antiviral Activity: The this compound framework is relevant to antiviral research, as both heterocyclic components have been incorporated into molecules with antiviral properties. nih.gov Pyrrolidine scaffolds are frequently used in the development of antiviral agents. nih.gov
Specifically, a series of 5-isoxazol-5-yl-2′-deoxyuridine nucleoside analogues were synthesized and evaluated for activity against a panel of 12 different viruses. nih.govresearchgate.netscirp.orgnih.gov These compounds demonstrated moderate antiviral activity against Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2), Encephalomyocarditis virus (EMCV), Coxsackie B3 virus, and Vesicular Stomatitis Virus (VSV). nih.govresearchgate.netnih.govuliege.be However, the same compounds were found to be inactive against HIV, influenza virus, and coronavirus in these particular assays. nih.govresearchgate.net
Vi. Computational and Theoretical Chemical Studies
Quantum Mechanical Calculations for Electronic Properties and Interactions
Quantum mechanical calculations are fundamental in understanding the electronic structure of molecules like 3-(Isoxazol-5-yl)pyrrolidine. These methods, such as Density Functional Theory (DFT), are used to determine various electronic properties that govern the reactivity and interaction of the molecule.
Key electronic properties investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their gap (HOMO-LUMO gap) are crucial descriptors of a molecule's kinetic stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability, while a smaller gap indicates higher reactivity. For isoxazole (B147169) derivatives, these calculations help in understanding the intramolecular charge transfer (ICT) from HOMO to LUMO. worldscientific.com
Furthermore, quantum mechanical calculations are employed to determine the molecular electrostatic potential (MEP), which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis is another quantum mechanical tool that provides insights into hybridization and delocalization interactions within the molecule. mdpi.com These computational studies are instrumental in rationalizing the structure-activity relationships of isoxazole and pyrrolidine-containing compounds. mdpi.comescholarship.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is extensively used to study how derivatives of this compound might interact with biological targets at the molecular level.
In numerous studies, molecular docking has been used to identify potential protein targets and to understand the binding modes of isoxazole and pyrrolidine (B122466) derivatives. For instance, docking simulations of isoxazole-containing compounds into the active sites of enzymes like cyclooxygenase (COX) have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. researchgate.netresearchgate.net The docking scores obtained from these simulations provide an estimation of the binding affinity, helping to rank potential drug candidates. mdpi.com
For example, docking studies of indolyl-isoxazoline derivatives into the active site of 15-lipoxygenase (15-LOX) showed that potent inhibitors are stabilized through π-cation interactions with the catalytic iron atom and hydrogen bonding with specific amino acid residues like Ile 676. nih.gov Similarly, docking is used to screen large libraries of compounds to identify novel hits for a particular target, a process known as virtual screening. rsc.org
Molecular Dynamics (MD) Simulations for Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations are crucial for assessing the stability of the ligand-protein complex predicted by molecular docking. mdpi.com
MD simulations track the atomic movements of the system, allowing for the analysis of parameters like the root mean square deviation (RMSD) of the protein backbone and the ligand. Stable RMSD values over the simulation time indicate that the complex has reached equilibrium and the ligand is stably bound. mdpi.com For isoxazole derivatives targeting the farnesoid X receptor (FXR), MD simulations have been used to confirm the stability of the ligand in the binding pocket and to analyze the persistence of hydrogen bonds and other interactions. mdpi.com
The binding free energy of a ligand to its target can also be calculated from MD simulation trajectories using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). mdpi.com These calculations provide a more accurate estimation of the binding affinity than docking scores alone and can help to differentiate between potent and weak binders. mdpi.combohrium.com
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the reactivity of molecules in chemical reactions, particularly cycloadditions. researchgate.net This theory focuses on the changes in electron density during a reaction to understand the molecular mechanism and selectivity. mdpi.com
MEDT has been successfully applied to understand the regioselective synthesis of isoxazole derivatives, such as in the [3+2] cycloaddition (32CA) reactions. researcher.lifeshd-pub.org.rs By analyzing the electron localization function (ELF), MEDT can classify the electronic structure of reactants. shd-pub.org.rs For instance, in the synthesis of antiviral 5-isoxazol-5-yl-2'-deoxyuridines, MEDT analysis showed that the reaction proceeds through a polar mechanism, and the calculated activation energies correctly predicted the experimentally observed regioselectivity. shd-pub.org.rs
The theory also utilizes conceptual DFT-based reactivity indices to rationalize the interactions between the reactants. mdpi.com These studies provide a deep understanding of the reaction mechanisms at a molecular level, which is valuable for the rational design of synthetic routes to new this compound derivatives.
In Silico ADME Prediction and Pharmacokinetic Modeling (Excluding Clinical Pharmacokinetics)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. japtronline.com Various computational models and software are used to predict these pharmacokinetic parameters, helping to identify candidates with favorable profiles and to flag potential liabilities.
For pyrrolidine and isoxazole derivatives, in silico ADME predictions are routinely performed. nih.govresearchgate.net These predictions typically include parameters such as water solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes. japtronline.commdpi.com For example, adherence to Lipinski's rule of five is often checked as a primary filter for oral bioavailability. mdpi.com
Vii. Future Research Directions and Unexplored Avenues
Development of Asymmetric Catalytic Methods for Enantiopure Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. The pyrrolidine (B122466) ring in 3-(Isoxazol-5-yl)pyrrolidine contains at least one stereocenter, meaning that its different enantiomers could have distinct biological profiles, target selectivities, and metabolic fates. nih.gov Therefore, the development of efficient asymmetric catalytic methods to produce enantiomerically pure forms of this compound is a critical research avenue.
Future work should focus on strategies like enantioselective [3+2] cycloadditions, which can construct the chiral pyrrolidine ring with high precision. rsc.org The use of chiral ligands, such as those derived from BINOL or spirocyclic skeletons, in metal-catalyzed reactions could also provide a direct route to enantiopure products. mdpi.com Another promising approach involves the use of pre-existing, enantiopure pyrrolidine scaffolds, derived from natural sources like amino acids or sugars, as starting materials for the synthesis. mdpi.com These "chiral pool" approaches ensure that the final compound has a defined absolute configuration. mdpi.com Success in this area will be fundamental to conducting more precise structure-activity relationship (SAR) studies and developing safer, more effective therapeutic agents.
Investigation of Novel Molecular Targets and Pathways
The this compound scaffold is a "privileged structure," suggesting it can interact with a wide range of biological targets. researchgate.net While research has highlighted its potential in several areas, many molecular targets and signaling pathways remain unexplored.
Initial studies on related compounds point toward several promising therapeutic areas. Derivatives have shown potential as anticancer, antimicrobial, and neuroprotective agents. smolecule.com Future investigations should aim to identify the specific molecular machinery behind these effects. For instance, isoxazole (B147169) and pyrrolidine hybrids have been shown to target a variety of proteins, and these findings can guide the exploration of novel targets for this compound itself.
Table 1: Potential Molecular Targets for Isoxazole-Pyrrolidine Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | Casein Kinase 1 (CK1δ), FLT3 | Cancer, Neurodegenerative Diseases | mdpi.comnih.gov |
| Enzymes | Cyclooxygenases (COX-1/2), GPX4 | Inflammation, Cancer | tandfonline.comfrontiersin.org |
| Dual-Target Systems | MDM2/GPX4 | Cancer | tandfonline.com |
Future research should employ techniques like chemical proteomics and thermal shift assays to screen for new binding partners of this compound and its derivatives, thereby uncovering novel therapeutic opportunities.
Exploration of Polypharmacology and Multi-Targeting Approaches
Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. A single drug that can modulate several targets simultaneously—an approach known as polypharmacology—can offer significant therapeutic advantages. The isoxazole ring, in particular, is known for its propensity to be featured in polypharmacological agents. researchgate.net
A key future direction is to intentionally design derivatives of this compound that act as multi-target ligands. This strategy has already shown success with related structures. For example, certain 3'-(nitro isoxazole)spiro[pyrrolidin-3,20-oxindoles] have been identified as dual inhibitors of glutathione (B108866) peroxidase 4 (GPX4) and mouse double minute 2 (MDM2), two important targets in breast cancer. tandfonline.com Similarly, the development of "multifunctional ligands" is a modern strategy in the search for new treatments for complex diseases like epilepsy. researchgate.net By strategically modifying the substituents on both the isoxazole and pyrrolidine rings, researchers can fine-tune the compound's activity profile to hit a desired combination of targets, potentially leading to synergistic efficacy and a lower likelihood of drug resistance.
Advanced Computational Modeling and Machine Learning in Design
Modern drug discovery heavily relies on computational tools to accelerate the design and optimization of new drug candidates. This is a particularly promising avenue for the this compound scaffold. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can provide deep insights into how these molecules interact with their biological targets. bohrium.combohrium.com
Future research will benefit from:
3D-QSAR Studies: Models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be built to understand the structural features required for high biological activity. bohrium.com
Molecular Docking and MD Simulations: These methods can predict the binding poses of this compound derivatives within the active site of a target protein, revealing key interactions and guiding the design of more potent inhibitors. bohrium.comrsc.org Such simulations can also assess the stability of the ligand-protein complex over time. bohrium.com
ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to prioritize compounds with favorable drug-like characteristics for synthesis. frontiersin.org
Machine Learning: As more data on isoxazole-pyrrolidine derivatives becomes available, machine learning algorithms can be trained to predict biological activity, identify novel scaffolds, and rapidly screen vast virtual libraries of compounds, significantly speeding up the discovery process. rsc.org
Table 2: Computational Techniques in Drug Design
| Technique | Application | Purpose | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Analyze structure-activity relationships | Guide structural modifications to enhance potency. | bohrium.com |
| Molecular Docking | Predict ligand-protein binding | Visualize binding modes and identify key interactions. | frontiersin.orgrsc.org |
| Molecular Dynamics (MD) | Simulate molecular motion | Assess the stability of ligand-receptor complexes. | bohrium.combohrium.com |
Application in New Chemical Biology Probes
A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a biological system. acs.org Given the potential for high potency and selectivity, derivatives of this compound are excellent candidates for development as new chemical probes.
For example, a highly selective inhibitor of a particular kinase, derived from the this compound scaffold, could be used to elucidate the role of that kinase in cellular signaling pathways. Isoxazole-containing compounds have already been developed as chemical probes for epigenetic targets like the BET family of bromodomains. acs.org A future research goal would be to create a toolbox of probes based on this scaffold, each tailored to a different biological target. These tools would be invaluable for basic research, helping to validate new drug targets and unravel complex biological processes. The development of such probes often involves creating structurally related active and inactive molecules to ensure that the observed biological effects are truly due to the inhibition of the intended target.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(Isoxazol-5-yl)pyrrolidine, and how can reaction conditions be optimized for yield?
- Answer : A widely used method involves cycloaddition reactions between nitrile oxides and alkynes, as demonstrated in the synthesis of structurally similar isoxazole derivatives . Optimization typically includes adjusting catalysts (e.g., hypervalent iodine reagents), solvent polarity, and temperature to enhance regioselectivity. For pyrrolidine core formation, diastereoselective methods using chiral auxiliaries or asymmetric catalysis can improve stereochemical control . Yield optimization may involve factorial design experiments to test variables like reaction time and stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound derivatives?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming regiochemistry and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like C=N and C-O in the isoxazole ring. High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves absolute configurations for crystalline derivatives .
Q. What in vitro assays are typically employed to assess the antibacterial potential of this compound derivatives?
- Answer : Standard assays include broth microdilution (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Time-kill kinetics and biofilm inhibition studies provide mechanistic insights. Hydrazide derivatives of pyrrolidine, for example, have shown activity via enzyme inhibition (e.g., enoyl-ACP reductase) .
Q. What are the known structural analogs of this compound, and how do their activities compare?
- Answer : Analogous compounds include 5-(pyridin-3-yl)oxazole and 3-hydroxy-5-methylisoxazole derivatives. Substitutions on the pyrrolidine nitrogen or isoxazole aryl groups significantly alter bioactivity. For instance, fluorophenyl substitutions enhance antibacterial potency, while methyl groups improve metabolic stability .
Advanced Research Questions
Q. How can computational chemistry be integrated into the design of novel this compound derivatives with enhanced bioactivity?
- Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reaction pathways, enabling targeted synthesis. Molecular docking and molecular dynamics simulations identify binding modes with biological targets (e.g., kinases or GPCRs). The ICReDD framework combines computational reaction path searches with experimental validation to accelerate discovery .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
- Answer : Cross-validate assays under standardized conditions (e.g., pH, solvent controls). Employ orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for efficacy). Meta-analyses of published data can identify confounding variables, such as differences in cell lines or assay protocols .
Q. How can factorial design be applied to optimize multi-step synthesis protocols for this compound?
- Answer : Full or fractional factorial designs systematically evaluate variables (e.g., catalyst loading, temperature, solvent ratios) across synthesis steps. Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, a 2 factorial design could optimize cycloaddition, ring closure, and purification steps .
Q. What role do substituent effects on the isoxazole ring play in modulating the pharmacokinetic properties of this compound?
- Answer : Electron-withdrawing groups (e.g., -NO) on the isoxazole ring increase metabolic stability by reducing cytochrome P450 oxidation. Hydrophilic substituents (e.g., -OH) improve solubility but may reduce blood-brain barrier penetration. Quantitative structure-property relationship (QSPR) models can predict logP and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
